molecular formula C19H19NO3 B14436387 Benzyl 3-(5-methoxy-1H-indol-3-yl)propanoate CAS No. 76834-79-2

Benzyl 3-(5-methoxy-1H-indol-3-yl)propanoate

Cat. No.: B14436387
CAS No.: 76834-79-2
M. Wt: 309.4 g/mol
InChI Key: FNJYDLQOPWHALY-UHFFFAOYSA-N
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Description

Benzyl 3-(5-methoxy-1H-indol-3-yl)propanoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features a benzyl ester linked to a 3-(5-methoxy-1H-indol-3-yl)propanoic acid moiety, making it a significant molecule in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(5-methoxy-1H-indol-3-yl)propanoate typically involves the esterification of 3-(5-methoxy-1H-indol-3-yl)propanoic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic conditions. Commonly used reagents include sulfuric acid or hydrochloric acid as catalysts, and the reaction is often carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(5-methoxy-1H-indol-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 3-(5-methoxy-1H-indol-3-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific receptors and enzymes.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Benzyl 3-(5-methoxy-1H-indol-3-yl)propanoate involves its interaction with various molecular targets, including enzymes and receptors. The indole moiety is known to bind with high affinity to multiple receptors, influencing signaling pathways and exerting biological effects. For example, it may inhibit specific enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-(5-methoxy-1H-indol-3-yl)propanoate is unique due to its specific ester linkage, which can influence its solubility, stability, and biological activity compared to other indole derivatives. The presence of the benzyl group can also enhance its ability to cross cell membranes, potentially increasing its efficacy in biological systems .

Properties

CAS No.

76834-79-2

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

benzyl 3-(5-methoxy-1H-indol-3-yl)propanoate

InChI

InChI=1S/C19H19NO3/c1-22-16-8-9-18-17(11-16)15(12-20-18)7-10-19(21)23-13-14-5-3-2-4-6-14/h2-6,8-9,11-12,20H,7,10,13H2,1H3

InChI Key

FNJYDLQOPWHALY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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